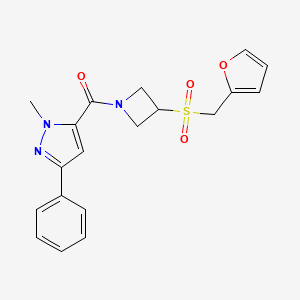

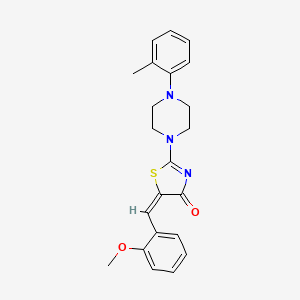

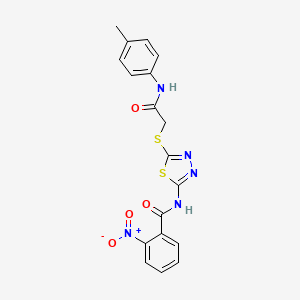

![molecular formula C20H18N2O5S2 B2490418 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898459-09-1](/img/structure/B2490418.png)

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that incorporates elements of benzodioxin and thiazolyl groups, attached through an ethylsulfonyl benzamide moiety. The compound's intricate structure suggests potential for diverse biological activities and chemical interactions, necessitating comprehensive analysis to understand its synthesis, structure, reactivity, and properties.

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting with the construction of the core benzodioxin or thiazolyl scaffolds followed by successive functionalization to introduce the ethylsulfonyl benzamide group. Such processes might employ conditions facilitating cyclization, sulfonation, and amidation reactions, critical for building the desired molecular architecture. Studies such as those by Gabriele et al. (2006) on the synthesis of dihydrobenzo[d]dioxine derivatives via palladium-catalyzed reactions highlight methodologies that could be adapted for synthesizing our compound of interest (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing benzodioxin and thiazolyl units is characterized by the presence of heterocyclic rings, which can influence the molecule's electronic distribution and conformational dynamics. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the detailed three-dimensional arrangements and confirming the presence of key functional groups within the compound. For instance, the structural analysis of closely related benzamide derivatives provides insights into the effects of different substituents on the molecular conformation and supramolecular aggregation patterns, as discussed by Sagar et al. (2018) (Sagar et al., 2018).

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents : One significant area of research involves the exploration of benzothiazole derivatives as potential antioxidant and anti-inflammatory agents. Studies indicate that these compounds exhibit promising antioxidant properties, which can be beneficial in mitigating oxidative stress, a contributing factor in various chronic diseases. The anti-inflammatory activities of benzothiazole derivatives further underscore their potential in the treatment of inflammation-related conditions, offering a new avenue for therapeutic intervention (Raut et al., 2020).

Antimicrobial and Antiviral Properties : The antimicrobial and antiviral activities of benzothiazole derivatives are another crucial area of investigation. These compounds have been identified as potent agents against a range of microbial pathogens and viruses, highlighting their potential in addressing the growing concern of antibiotic resistance and the need for new antiviral drugs. The exploration of benzothiazole moieties as antimicrobial and antiviral agents has led to the identification of several derivatives with significant activity profiles, suggesting their utility in developing new therapeutic agents for infectious diseases (Elamin et al., 2020).

Environmental Applications : Beyond biomedical applications, benzothiazole derivatives, including N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, are studied for their environmental applications. Their potential role in the remediation of organic pollutants through enzymatic degradation highlights the versatility of these compounds. The use of redox mediators in conjunction with benzothiazole derivatives for the treatment of wastewater pollutants is a promising area that combines the chemical properties of these compounds with environmental engineering approaches to address pollution (Husain & Husain, 2007).

Propiedades

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-2-29(24,25)18-6-4-3-5-14(18)19(23)22-20-21-15(12-28-20)13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQSUJUNFKABKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

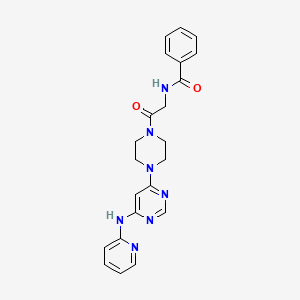

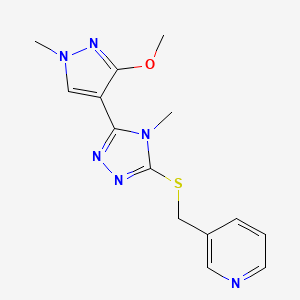

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)

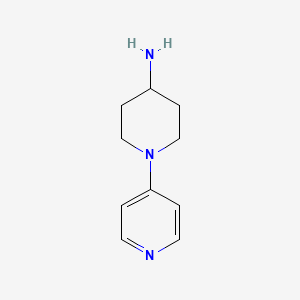

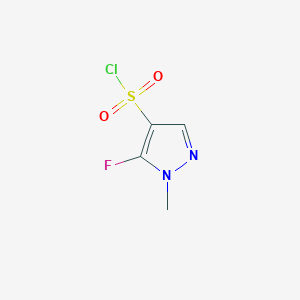

![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)

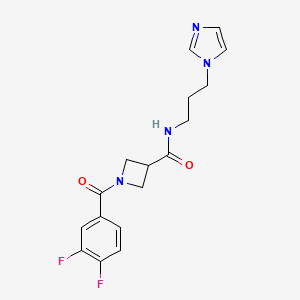

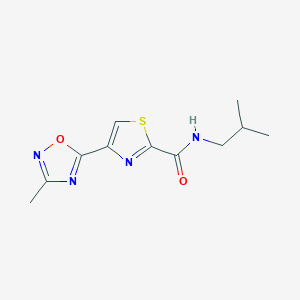

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)